4-Bromo-2-methylnaphthalen-1-amine hydrochloride
Overview
Description
4-Bromo-2-methylnaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H11BrClN and a molecular weight of 272.57 g/mol . This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a bromine atom, a methyl group, and an amine group on the naphthalene ring structure. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
The synthesis of 4-Bromo-2-methylnaphthalen-1-amine hydrochloride typically involves several steps, starting from commercially available naphthalene derivatives. One common synthetic route includes:
Bromination: The introduction of a bromine atom to the naphthalene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Methylation: The addition of a methyl group to the brominated naphthalene. This can be done using methyl iodide (CH3I) and a strong base like potassium carbonate (K2CO3).
Amination: The introduction of an amine group. This step involves the reaction of the methylated bromonaphthalene with ammonia (NH3) or an amine source under suitable conditions.
Formation of Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid (HCl) to form the hydrochloride salt, enhancing its solubility and stability.
Chemical Reactions Analysis
4-Bromo-2-methylnaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkyl groups under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amine group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures
Scientific Research Applications
4-Bromo-2-methylnaphthalen-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic amines with biological molecules.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylnaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Bromo-2-methylnaphthalen-1-amine hydrochloride can be compared with other similar compounds, such as:
4-Bromo-1-naphthylamine: Lacks the methyl group, which can affect its reactivity and interactions.
2-Methyl-1-naphthylamine: Lacks the bromine atom, which can influence its chemical properties and applications.
1-Bromo-2-methylnaphthalene: Lacks the amine group, affecting its solubility and biological activity
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-2-methylnaphthalen-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN.ClH/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;/h2-6H,13H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJADVPIFNJYHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)Br)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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